molecular formula C19H18F2N6O B2393036 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1169980-15-7

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone

Cat. No.: B2393036
CAS No.: 1169980-15-7
M. Wt: 384.391
InChI Key: MFBBQVVEQUIPMR-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone: is a complex organic compound featuring multiple functional groups, including imidazole, pyrimidine, piperazine, and difluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and piperazine groups. One common synthetic route includes:

  • Imidazole Formation: : The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

  • Pyrimidine Introduction: : The pyrimidine ring is often introduced through a condensation reaction involving a β-keto ester and an amidine.

  • Piperazine Attachment: : The piperazine ring can be attached via nucleophilic substitution reactions.

  • Fluorination: : The difluorophenyl group is introduced through electrophilic fluorination reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Products include carboxylic acids, ketones, and alcohols.

  • Reduction: : Products include amines and alcohols.

  • Substitution: : Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its biological activity.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole or pyrimidine derivatives, but the presence of both piperazine and difluorophenyl groups sets it apart. Some similar compounds include:

  • Imidazole derivatives: : Used in various pharmaceuticals and agrochemicals.

  • Pyrimidine derivatives: : Common in antiviral and anticancer drugs.

  • Piperazine derivatives: : Used in the treatment of parasitic infections and as chemical intermediates.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-13-23-17(11-18(24-13)27-5-4-22-12-27)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBQVVEQUIPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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